molecular formula C29H33N3O B5170771 [4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](biphenyl-4-yl)methanone

[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](biphenyl-4-yl)methanone

Cat. No.: B5170771
M. Wt: 439.6 g/mol
InChI Key: SMTVMCGFASNAIA-UHFFFAOYSA-N
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Description

4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone is a heterocyclic compound featuring a biphenyl core linked to a piperazine-piperidine scaffold via a methanone bridge. Its molecular structure combines aromatic biphenyl moieties with nitrogen-containing heterocycles, making it a candidate for central nervous system (CNS) drug development. The compound’s design leverages the pharmacophoric features of biphenyl (lipophilic aromaticity) and piperazine (flexible hydrogen-bonding capacity), which are critical for interactions with neurotransmitter receptors such as dopamine and serotonin receptors .

Properties

IUPAC Name

[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O/c33-29(27-13-11-26(12-14-27)25-9-5-2-6-10-25)32-21-19-31(20-22-32)28-15-17-30(18-16-28)23-24-7-3-1-4-8-24/h1-14,28H,15-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTVMCGFASNAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the biphenyl moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine or piperazine rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study receptor-ligand interactions, given its potential to bind to specific biological targets.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry: In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone with analogous derivatives, focusing on structural modifications, pharmacological activity, and physicochemical properties.

Biphenyl-Piperazine Derivatives

Compounds sharing the biphenyl-piperazine scaffold exhibit variations in substituents and linkage groups, which influence receptor affinity and selectivity.

Compound Name/Structure Key Substituents/Modifications Biological Activity Physicochemical Properties Key Findings
Target Compound Biphenyl + benzylpiperidine-piperazine Not explicitly reported in evidence High lipophilicity (predicted) Structural basis for CNS targeting
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone 2-Methoxyphenyl on piperazine Anti-dopaminergic, anti-serotonergic activity QPlogBB: -0.12; Electron Affinity: 1.2 eV Lower catalepsy induction, atypical antipsychotic potential
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone 2,3-Dichlorophenyl on piperazine Enhanced antidopaminergic activity QPlogBB: -0.08; Electron Affinity: 1.5 eV Higher potency but increased risk of extrapyramidal side effects
Biphenyl-4-yl-[4-(3-chlorophenyl)-piperazin-1-yl]methanone 3-Chlorophenyl on piperazine Unreported in evidence LogP: 3.2; Molecular Weight: 376.88 Structural analog with halogen substitution for improved receptor binding

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 2,3-dichlorophenyl) enhance antidopaminergic activity but may reduce selectivity, increasing side-effect risks. Methoxy groups (electron-donating) improve tolerability .
  • Brain Penetration : QPlogBB values (brain/blood partition coefficient) correlate with antidopaminergic activity, suggesting optimal lipophilicity for CNS targeting .
Benzhydrylpiperazine Derivatives

Compounds with benzhydryl (diphenylmethyl) groups on piperazine demonstrate distinct pharmacological profiles due to increased steric bulk and lipophilicity.

Compound Name/Structure Substituents Melting Point (°C) Yield (%) Key Features
(4-Benzhydrylpiperazin-1-yl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone (7p) 2-Nitrophenylsulfonyl 158–160 49 Moderate yield; nitro group enhances electrophilicity
(4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-4-yl)methanone (7q) 4-Nitrophenylsulfonyl 182–186 59 Higher melting point due to symmetry
4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone Benzylpiperidine-piperazine Not reported Not reported Reduced steric hindrance vs. benzhydryl analogs

Key Observations :

  • Synthetic Feasibility : Nitrobenzenesulfonyl derivatives (e.g., 7p, 7q) show moderate-to-high yields (46–59%), suggesting scalable synthesis .
Hydroxybenzoyl and Cyclohexyl Derivatives

Modifications with hydroxyl or cycloalkyl groups aim to optimize solubility and receptor interactions.

Compound Name/Structure Substituents Pharmacological Profile Purity (HPLC)
(4-(4-Cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone (19) Cyclopropyl + 3-hydroxyphenyl Unreported 99%
(1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-phenoxyphenyl)methanone (20b) 3-Hydroxybenzoyl + phenoxyphenyl Unreported 96%
4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone Biphenyl + benzylpiperidine-piperazine Predicted CNS activity Not reported

Key Observations :

  • Hydroxyl Groups : Improve aqueous solubility (e.g., compound 19, 20b) but may reduce CNS penetration due to increased polarity .
  • Cycloalkyl Modifications : Cyclopropyl (compound 19) enhances metabolic stability compared to aromatic substituents .

Biological Activity

The compound 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its structure, which combines piperazine and piperidine moieties with a biphenyl framework, suggests a variety of interactions with biological targets, making it a candidate for drug development.

Chemical Structure

The chemical structure can be represented as follows:

C22H28N2O\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}

This compound features:

  • Piperazine and Piperidine Rings : Known for their roles in pharmacology.
  • Biphenyl Group : Enhances lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism of action involves:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : It has potential as an inhibitor for various enzymes, impacting metabolic processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anticancer Activity : It has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and ovarian cancer lines.
  • Neuroprotective Effects : Potential applications in treating neurological disorders through modulation of neurotransmitter systems.

Case Studies

  • Antiproliferative Studies
    • In vitro studies demonstrated that the compound inhibits the growth of MDA-MB-231 and MCF-7 human breast cancer cells with IC50 values ranging from 19.9 to 75.3 µM. These findings suggest a selective action against cancerous cells compared to non-cancerous cells .
  • Enzyme Inhibition
    • The compound was evaluated for its inhibitory effects on monoacylglycerol lipase (MAGL), showing competitive inhibition with an IC50 value of 11.7 µM. This positions it as a potential therapeutic agent in managing pain and inflammation .

Comparative Analysis

To further understand the biological activity of 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone, a comparison with similar compounds can be insightful:

Compound NameStructureIC50 (µM)Target
Compound A(Similar structure)15MAGL
Compound B(Different piperazine)20Cancer Cells
Compound C(Benzoylpiperidine)0.84MAGL

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